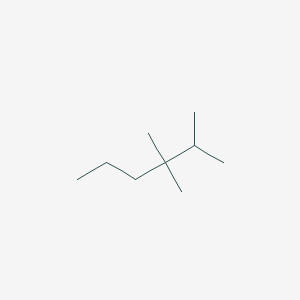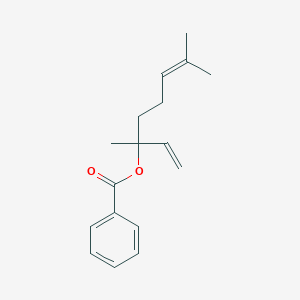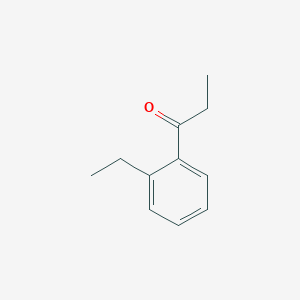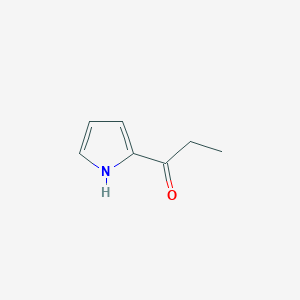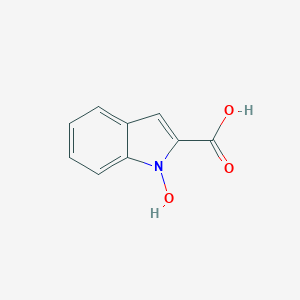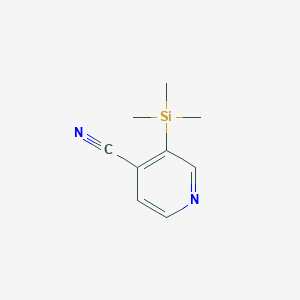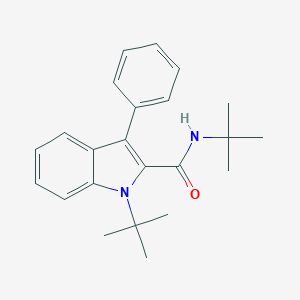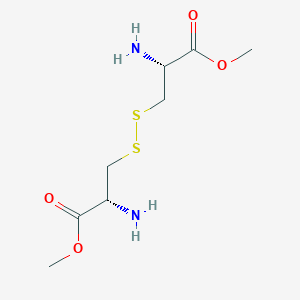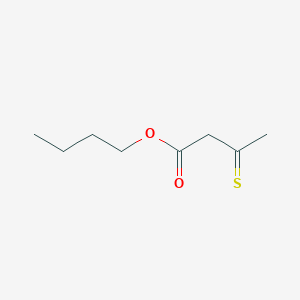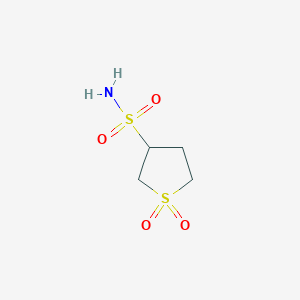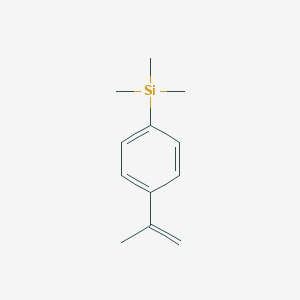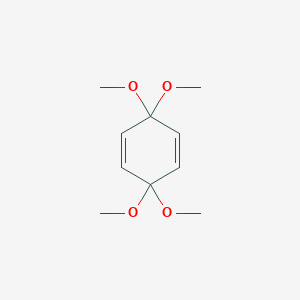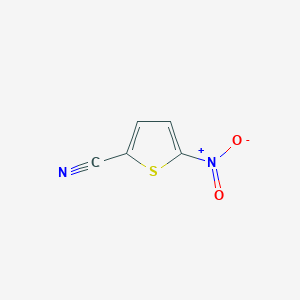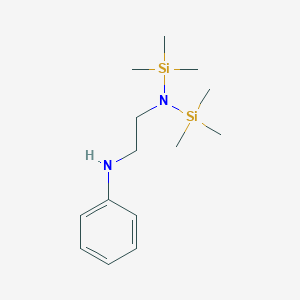
N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine (Ph2Si(Me)2NMe2, commonly known as PSE) is a chemical compound that has gained increasing attention in scientific research due to its unique properties. PSE is a diamine with a bulky silyl group, making it a sterically hindered molecule that can form stable complexes with transition metals.
Applications De Recherche Scientifique
PSE has been used in various scientific research applications, including catalysis, organic synthesis, and coordination chemistry. PSE can form stable complexes with transition metals, making it a useful ligand in catalysis and coordination chemistry. PSE has also been used as a reagent in organic synthesis, particularly in the preparation of chiral compounds.
Mécanisme D'action
The mechanism of action of PSE is not fully understood. However, it is believed that PSE can act as a chelating ligand, forming stable complexes with transition metals. These complexes can then catalyze various reactions, such as hydrogenation and cross-coupling reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of PSE. However, PSE has been shown to have low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PSE in lab experiments is its ability to form stable complexes with transition metals, making it a useful ligand in catalysis and coordination chemistry. However, one limitation is its sterically hindered nature, which can make it difficult to handle in certain reactions.
Orientations Futures
There are several future directions for the research of PSE. One direction is the development of new synthetic methods for PSE and its derivatives. Another direction is the exploration of PSE's potential as a chiral ligand in asymmetric catalysis. Additionally, the use of PSE in the synthesis of new materials and the development of new pharmaceuticals is an area that warrants further investigation.
In conclusion, PSE is a unique chemical compound that has a wide range of scientific research applications. Its ability to form stable complexes with transition metals makes it a useful ligand in catalysis and coordination chemistry. Further research is needed to fully understand the mechanism of action and potential applications of PSE.
Méthodes De Synthèse
PSE can be synthesized through a two-step process. The first step involves the reaction of N,N-dimethylethylenediamine with chlorotrimethylsilane to form N,N-bis(trimethylsilyl)ethane-1,2-diamine. The second step involves the reaction of N,N-bis(trimethylsilyl)ethane-1,2-diamine with phenyllithium to form PSE.
Propriétés
Numéro CAS |
17814-46-9 |
|---|---|
Nom du produit |
N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine |
Formule moléculaire |
C14H28N2Si2 |
Poids moléculaire |
280.56 g/mol |
Nom IUPAC |
N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H28N2Si2/c1-17(2,3)16(18(4,5)6)13-12-15-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3 |
Clé InChI |
NOQZOZOGULWLKP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N(CCNC1=CC=CC=C1)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)N(CCNC1=CC=CC=C1)[Si](C)(C)C |
Synonymes |
N,N-Bis(trimethylsilyl)-N'-phenylethylenediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



